(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile
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Overview
Description
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is a synthetic organic compound characterized by its unique structural features It contains a hydroxy and methoxy substituted phenyl ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(3-formyl-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile.
Reduction: Formation of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enol: Similar structure but with an alcohol group instead of a nitrile group.
Uniqueness
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Its combination of hydroxy, methoxy, and nitrile groups provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-6-5-11(9-14(15)18)8-12(10-16)13-4-2-3-7-17-13/h2-9,18H,1H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKXKXMIARULOL-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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